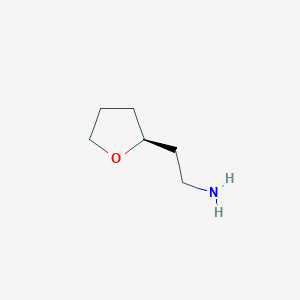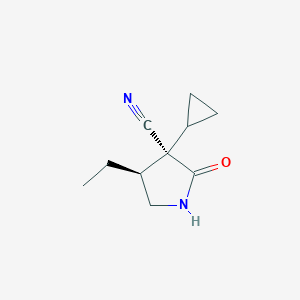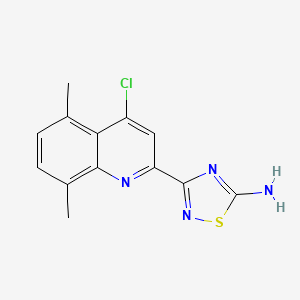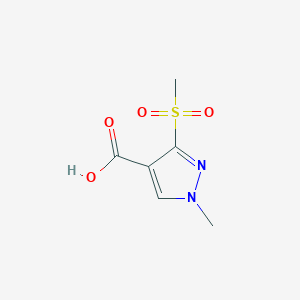![molecular formula C16H19ClN2O2 B13896934 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol is a complex organic compound that features a benzyl group, a hydroxyethyl group, and a chloropyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol typically involves the following steps:
-
Formation of the Benzyl(2-hydroxyethyl)amine Intermediate
Reactants: Benzylamine and 2-chloroethanol.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: Benzyl(2-hydroxyethyl)amine.
-
Coupling with 2-chloro-4-pyridinecarboxaldehyde
Reactants: Benzyl(2-hydroxyethyl)amine and 2-chloro-4-pyridinecarboxaldehyde.
Conditions: The reaction is typically performed in an organic solvent such as ethanol, with a catalyst like p-toluenesulfonic acid.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloropyridyl group can undergo reduction to form a pyridyl group.
Substitution: The chlorine atom in the chloropyridyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridyl derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of chloropyridyl compounds with biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol involves its interaction with specific molecular targets. The chloropyridyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The benzyl and hydroxyethyl groups can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-3-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-5-pyridyl)ethanol: .
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Eigenschaften
Molekularformel |
C16H19ClN2O2 |
|---|---|
Molekulargewicht |
306.79 g/mol |
IUPAC-Name |
2-[benzyl(2-hydroxyethyl)amino]-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-16-10-14(6-7-18-16)15(21)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,15,20-21H,8-9,11-12H2 |
InChI-Schlüssel |
OEZXAKJVVCVNDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCO)CC(C2=CC(=NC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)




![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)


![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)
